molecular formula C7H10O B3266616 (2E)-5-methyl-2,4-hexadienal CAS No. 4303-56-4

(2E)-5-methyl-2,4-hexadienal

Cat. No. B3266616
CAS RN: 4303-56-4
M. Wt: 110.15 g/mol
InChI Key: DRJLBCUBINNBSR-ONEGZZNKSA-N
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Description

(2E)-5-methyl-2,4-hexadienal is a naturally occurring organic compound that belongs to the group of aldehydes. It is commonly found in essential oils of various plants, such as basil, coriander, and parsley. This compound has gained interest in the scientific community due to its potential applications in various fields, including food science, pharmacology, and material science.

Mechanism of Action

The mechanism of action of (2E)-5-methyl-2,4-hexadienal is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
(2E)-5-methyl-2,4-hexadienal has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial properties by inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E)-5-methyl-2,4-hexadienal in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from natural sources, making it cost-effective. However, one of the limitations is its low solubility in water, which may limit its use in aqueous solutions. In addition, its volatility may make it difficult to handle and store.

Future Directions

There are various future directions for the research on (2E)-5-methyl-2,4-hexadienal. One of the areas of interest is its potential use in the development of natural preservatives for food products. It could also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. In addition, its potential use in material science, such as the development of biosensors and nanomaterials, could also be explored.

Scientific Research Applications

(2E)-5-methyl-2,4-hexadienal has been extensively studied for its potential applications in various fields. In food science, it is used as a flavoring agent due to its pleasant aroma and taste. It is also used as a natural preservative in food products due to its antimicrobial properties. In pharmacology, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use in material science, such as the development of biosensors and nanomaterials.

properties

IUPAC Name

(2E)-5-methylhexa-2,4-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7(2)5-3-4-6-8/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJLBCUBINNBSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-5-methyl-2,4-hexadienal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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